molecular formula C55H109N3O4 B10829647 Lipid C24

Lipid C24

Cat. No.: B10829647
M. Wt: 876.5 g/mol
InChI Key: AJQFJDPCEXBTGI-UHFFFAOYSA-N
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Description

Lipid C24, also known as lignoceric acid, is a very long-chain fatty acid with 24 carbon atoms. It is a type of sphingolipid, which are essential components of cell membranes in eukaryotic organisms. Sphingolipids play crucial roles in cellular processes such as signal transduction and cell recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lipid C24 can be synthesized through the elongation of shorter fatty acidsThe primary elongase responsible for the production of C24 sphingolipids is ELOVL1 . The reaction conditions typically involve the presence of coenzyme A (CoA) derivatives and occur in the endoplasmic reticulum of cells.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as animal fats and plant oils. The process includes steps like hydrolysis, fractional distillation, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Lipid C24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of lignoceric acid, such as lignoceroyl chloride, lignoceric alcohol, and lignoceric ketone. These derivatives have distinct chemical properties and applications .

Scientific Research Applications

Lipid C24 has numerous scientific research applications, including:

Mechanism of Action

Lipid C24 exerts its effects by integrating into cell membranes and influencing their structural and functional properties. It interacts with cholesterol and other lipids to regulate membrane fluidity and the formation of lipid rafts. These interactions affect various cellular processes, including signal transduction, membrane trafficking, and apoptosis . The molecular targets and pathways involved include the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

Lipid C24 is unique compared to other similar compounds due to its longer carbon chain length and specific biophysical properties. Similar compounds include:

This compound’s unique properties make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C55H109N3O4

Molecular Weight

876.5 g/mol

IUPAC Name

2-octyldodecyl 3-[4-(4-methylpiperazin-1-yl)butyl-[3-(2-octyldodecoxy)-3-oxopropyl]amino]propanoate

InChI

InChI=1S/C55H109N3O4/c1-6-10-14-18-22-24-28-32-38-52(36-30-26-20-16-12-8-3)50-61-54(59)40-44-57(42-34-35-43-58-48-46-56(5)47-49-58)45-41-55(60)62-51-53(37-31-27-21-17-13-9-4)39-33-29-25-23-19-15-11-7-2/h52-53H,6-51H2,1-5H3

InChI Key

AJQFJDPCEXBTGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCN(CCCCN1CCN(CC1)C)CCC(=O)OCC(CCCCCCCC)CCCCCCCCCC

Origin of Product

United States

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